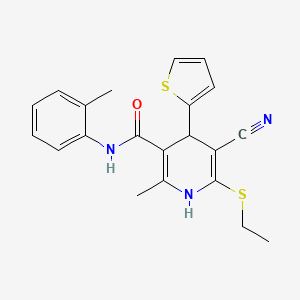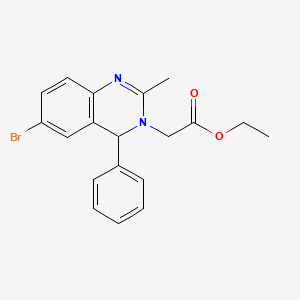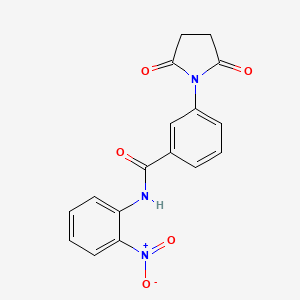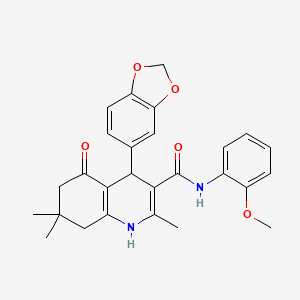
N-(1-benzylpropyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpropyl)-3-methoxybenzamide, also known as BPBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPBM is a benzamide derivative that has been synthesized using various methods. Its mechanism of action involves binding to specific receptors in the brain and modulating neurotransmitter release, leading to various physiological effects.
Aplicaciones Científicas De Investigación
N-(1-benzylpropyl)-3-methoxybenzamide has been studied extensively for its potential therapeutic applications. Its ability to bind to specific receptors in the brain, such as the dopamine D2 receptor, has led to research on its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has also been shown to have analgesic effects and has been studied for its potential use in pain management.
Mecanismo De Acción
N-(1-benzylpropyl)-3-methoxybenzamide binds to specific receptors in the brain, such as the dopamine D2 receptor, and modulates neurotransmitter release. This leads to various physiological effects, including the regulation of motor function, mood, and pain perception. This compound has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve motor function in models of Parkinson's disease. It has also been shown to have analgesic effects in models of pain. This compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzylpropyl)-3-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be analyzed using techniques such as HPLC and NMR. This compound has been shown to have low toxicity, making it a safe compound for use in animal studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Direcciones Futuras
There are several future directions for research on N-(1-benzylpropyl)-3-methoxybenzamide. One area of research is the development of more selective this compound analogs that target specific receptors in the brain. Another area of research is the investigation of this compound's potential use in the treatment of addiction and other neurological disorders. Additionally, more studies are needed to fully understand this compound's mechanism of action and potential side effects. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of various diseases and disorders.
Métodos De Síntesis
N-(1-benzylpropyl)-3-methoxybenzamide can be synthesized using various methods, including the reaction of 3-methoxybenzoyl chloride with benzylpropanol in the presence of a base such as triethylamine. Other methods involve the reaction of 3-methoxybenzoic acid with benzylamine and subsequent cyclization using a coupling agent such as DCC. The purity of the synthesized this compound can be analyzed using techniques such as HPLC and NMR.
Propiedades
IUPAC Name |
3-methoxy-N-(1-phenylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-16(12-14-8-5-4-6-9-14)19-18(20)15-10-7-11-17(13-15)21-2/h4-11,13,16H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFBFHOGQNKAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5160451.png)
![4-{[5-(2-nitrophenyl)-2-furyl]methyl}morpholine](/img/structure/B5160454.png)

![5-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5160478.png)


![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)
![1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5160515.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5160519.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)
![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)

![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)